METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Overview
Description
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves multiple steps. One common method starts with the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol . The resulting intermediate is then reacted with various amines and hydrazine hydrate to form the desired compound . Industrial production methods typically involve similar synthetic routes but are optimized for higher yields and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction:
Cyclization: The intermediate products can undergo cyclization to form thiazolopyrimidines.
Common reagents used in these reactions include ethyl chloroacetate, potassium carbonate, and various amines . Major products formed from these reactions include acetamides and thiazolopyrimidines .
Scientific Research Applications
METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antitubercular, and anti-HIV activities.
Biological Research: The compound is used to investigate the biological activities of pyrimidine and benzothiazole derivatives.
Industrial Applications: It is used in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known that pyrimidine derivatives, including this compound, can interact with nucleic acids and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrimidine derivatives, such as:
These compounds share similar synthetic routes and biological activities but differ in their specific chemical structures and properties. METHYL 2-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is unique due to its specific combination of benzothiazole and pyrimidine moieties, which contribute to its distinct biological activities.
Properties
IUPAC Name |
methyl 2-[[2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S2/c1-8-5-12(21)19-15(17-8)25-7-13(22)20-16-18-10-4-3-9(14(23)24-2)6-11(10)26-16/h3-6H,7H2,1-2H3,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZCOGWLIGFNDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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